![molecular formula C19H15N3O3S2 B2816136 2-甲氧基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 2309592-89-8](/img/structure/B2816136.png)

2-甲氧基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

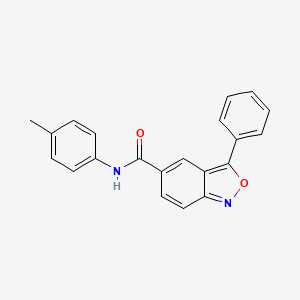

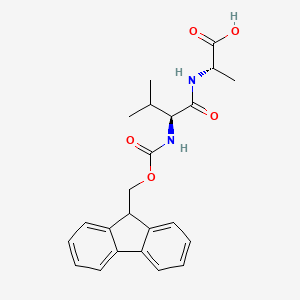

“2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Molecular Structure Analysis

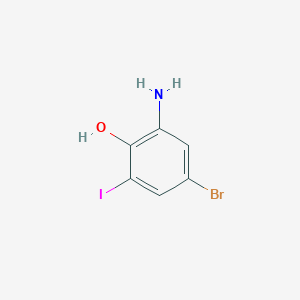

The molecular structure of “2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is characterized by a thiazolo[5,4-b]pyridine core attached to a phenyl ring via a sulfonamide linkage . The phenyl ring carries a methoxy group at the 2-position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of steps that lead to the formation of the thiazolo[5,4-b]pyridine core and the attachment of the various substituents . The exact details of the reactions would depend on the specific starting materials and reaction conditions used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” include its appearance as a colorless solid with a melting point of 195–197 °C .

科学研究应用

光动力疗法和光敏能力

苯磺酰胺衍生物的一个重要应用是用于癌症治疗的光动力疗法 (PDT)。Pişkin、Canpolat 和 Öztürk (2020) 的一项研究详细阐述了用苯磺酰胺衍生物基团取代的新型锌酞菁的合成和表征。这些化合物表现出优异的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这对于 PDT 中的 II 型光敏机制至关重要。这些光敏剂在治疗癌症方面的显着潜力突出了苯磺酰胺衍生物在开发治疗剂中的效用(Pişkin、Canpolat 和 Öztürk,2020)。

抗癌活性

对苯磺酰胺化合物的进一步研究还揭示了它们在抗癌活性方面的潜力。Kumar 等人。(2015) 报告了微波辅助合成的苯磺酰胺环状酰亚胺杂化分子。对这些分子针对各种人类癌细胞系的抗癌活性进行了评估,证明了有希望的疗效。该研究表明苯磺酰胺衍生物作为抗癌治疗剂的潜力,其中化合物对卵巢癌和肝癌细胞系表现出显着的活性(Kumar、Kumar、Roy、Sondhi 和 Sharma,2015)。

缓蚀

基于噻唑的吡啶衍生物的另一个显着应用,其与 2-甲氧基-N-(4-(噻唑并 [5,4-b] 吡啶-2-基) 苯基) 苯磺酰胺具有结构相似性,是在缓蚀领域。Chaitra、Mohana 和 Tandon (2016) 合成了新的基于噻唑的吡啶衍生物,并评估了它们作为酸性环境中低碳钢的缓蚀剂的有效性。研究发现,这些化合物既作为阳极抑制剂又作为阴极抑制剂,显着提高了钢表面对腐蚀的保护。这项研究强调了此类衍生物在材料科学中的效用,特别是在延长金属使用寿命方面(Chaitra、Mohana 和 Tandon,2016)。

抗菌活性

苯磺酰胺衍生物的抗菌潜力也一直是科学研究的主题。Wardkhan 等人。(2008) 探索了噻唑及其稠合衍生物的合成,包括具有苯磺酰胺部分的那些,用于它们的抗菌活性。合成的化合物针对各种细菌和真菌分离株进行了测试,显示出有希望的结果。这项研究突出了苯磺酰胺衍生物在开发新型抗菌剂方面的潜力,为对抗传染病做出了贡献(Wardkhan、Youssef、Hamed 和 Ouf,2008)。

作用机制

Target of Action

The primary target of this compound is the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .

Mode of Action

The compound interacts with its target, the PI3Kα enzyme, by forming a strong charged interaction with a specific amino acid residue, Lys802 . This interaction inhibits the activity of the enzyme, leading to a decrease in the downstream signaling pathways that are responsible for the aforementioned cellular functions .

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of the PI3Kα enzyme , leading to a decrease in the activity of the PI3K/AKT/mTOR pathway . This can result in reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .

未来方向

The future directions for research on “2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and related compounds could include further exploration of their potential as PI3K inhibitors, investigation of their structure-activity relationships, and evaluation of their potential therapeutic applications .

生化分析

Biochemical Properties

The compound 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Cellular Effects

In terms of cellular effects, the inhibition of PI3Ks by 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can have significant impacts on various types of cells and cellular processes . PI3Ks play a key role in cell signaling pathways, and their inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and impacts on cellular functions .

属性

IUPAC Name |

2-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-16-6-2-3-7-17(16)27(23,24)22-14-10-8-13(9-11-14)18-21-15-5-4-12-20-19(15)26-18/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUDCLFCUKMKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)

![5-Fluoro-1h,2h,3h,9h,9ah-benzo[b]pyrrolizine hydrochloride](/img/structure/B2816073.png)

![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)

![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)